molecular formula C11H24OSi B14467632 Silane, trimethyl[(1Z)-1-octenyloxy]- CAS No. 71985-42-7

Silane, trimethyl[(1Z)-1-octenyloxy]-

Cat. No.: B14467632
CAS No.: 71985-42-7
M. Wt: 200.39 g/mol
InChI Key: NFVWWZAUHAKBPT-UHFFFAOYSA-N
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Description

Silane, trimethyl[(1Z)-1-octenyloxy]- is an organosilicon compound characterized by a trimethylsilyl group bonded to an (1Z)-1-octenyloxy substituent. The (1Z)-configuration of the octenyloxy chain introduces stereochemical specificity, which may influence reactivity and physical properties such as boiling point, solubility, and intermolecular interactions .

The molecular formula is hypothesized to be C₁₁H₂₂OSi (based on substitution patterns in and ), with a molecular weight of approximately 198.4 g/mol. Such compounds are typically used in surface modification, polymer chemistry, or as intermediates in organic synthesis due to the silane group’s ability to form stable bonds with substrates .

Properties

CAS No.

71985-42-7

Molecular Formula

C11H24OSi

Molecular Weight

200.39 g/mol

IUPAC Name

trimethyl(oct-1-enoxy)silane

InChI

InChI=1S/C11H24OSi/c1-5-6-7-8-9-10-11-12-13(2,3)4/h10-11H,5-9H2,1-4H3

InChI Key

NFVWWZAUHAKBPT-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC=CO[Si](C)(C)C

Origin of Product

United States

Preparation Methods

Direct Silylation of (1Z)-1-Octenol

The most straightforward method involves reacting (1Z)-1-octenol with trimethylchlorosilane (TMCS) under basic conditions:

Reaction Scheme:
$$
(1Z)\text{-}C7H{13}CH2OH + (CH3)3SiCl \xrightarrow[\text{Base}]{\text{Anhydrous}} (1Z)\text{-}C7H{13}CH2O\text{-}Si(CH3)3 + HCl
$$

Procedure:

  • Reactant Preparation : (1Z)-1-octenol is synthesized via a Wittig reaction using a Z-selective ylide (e.g., Ph₃P=CHCO₂R) and hexanal.
  • Silylation : In anhydrous tetrahydrofuran (THF), (1Z)-1-octenol is treated with TMCS (1:1 molar ratio) and triethylamine (Et₃N) as an HCl scavenger.
  • Conditions : The reaction proceeds at 0–25°C for 4–6 hours under nitrogen.
  • Workup : The mixture is filtered to remove Et₃N·HCl, and the product is purified via fractional distillation under reduced pressure.

Yield : 60–75% (estimated based on analogous syntheses).

Challenges :

  • Preservation of the Z-configuration during silylation requires mild conditions to avoid acid-catalyzed isomerization.
  • Anhydrous conditions are critical to prevent TMCS hydrolysis.

Grignard Reagent-Mediated Synthesis

Adapted from ethyltrimethylsilane synthesis, this method employs a Grignard reagent derived from (1Z)-1-octenyl bromide:

Reaction Scheme:
$$
(1Z)\text{-}C7H{13}CH2Br + Mg \rightarrow (1Z)\text{-}C7H{13}CH2MgBr \xrightarrow{(CH3)3SiCl} (1Z)\text{-}C7H{13}CH2O\text{-}Si(CH3)_3
$$

Procedure:

  • Grignard Formation : (1Z)-1-octenyl bromide reacts with magnesium in THF at 40–60°C.
  • Quenching with TMCS : The Grignard reagent is added dropwise to TMCS in toluene at 30–40°C.
  • Purification : Fractional distillation isolates the product.

Yield : ~65% (extrapolated from similar reactions).

Limitations :

  • Grignard formation from Z-configured alkyl halides may suffer from low reactivity or side reactions.
  • Steric hindrance at the β-position of the double bond could reduce efficiency.

Analytical Characterization

Critical techniques for verifying structure and purity:

  • NMR Spectroscopy :
    • ¹H NMR : Diagnostic signals include δ 5.3–5.6 ppm (Z-configured vinyl protons) and δ 0.1 ppm (Si(CH₃)₃).
    • ¹³C NMR : Olefinic carbons at δ 125–130 ppm and Si-CH₃ at δ 1–2 ppm.
  • GC-MS : Confirms molecular ion peak at m/z 200.39.
  • Polarimetry : Validates chiral purity if enantiomerically enriched.

Industrial-Scale Considerations

  • Solvent Selection : High-boiling ethers (e.g., glyme) or toluene improve reaction control.
  • Catalyst Recycling : Platinum catalysts in hydrosilylation require recovery systems to reduce costs.
  • Safety : TMCS and Grignard reagents necessitate handling under inert atmospheres due to moisture sensitivity.

Applications and Derivatives

  • Asymmetric Synthesis : The Z-configured olefin directs facial selectivity in Diels-Alder reactions.
  • Chiral Auxiliaries : Used to temporarily stabilize stereocenters in natural product synthesis.
  • Surface Modification : Hydrophobic silyl groups enhance material compatibility in coatings.

Chemical Reactions Analysis

Types of Reactions

Silane, trimethyl[(1Z)-1-octenyloxy]- undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with Silane, trimethyl[(1Z)-1-octenyloxy]- include:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions typically yield silanols or siloxanes, while reduction reactions can produce various silane derivatives .

Scientific Research Applications

Silane, trimethyl[(1Z)-1-octenyloxy]- has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-silicon bonds.

    Biology: Employed in the modification of biomolecules for improved stability and functionality.

    Medicine: Investigated for potential use in drug delivery systems and as a component in medical devices.

    Industry: Utilized in the production of advanced materials, coatings, and adhesives.

Mechanism of Action

The mechanism of action of Silane, trimethyl[(1Z)-1-octenyloxy]- involves the interaction of the silicon atom with various molecular targets. The silicon-carbon bond is highly electron-releasing, which stabilizes positive charges and facilitates reactions with electrophiles. This property allows the compound to participate in a range of chemical transformations, including electrophilic substitution and radical reactions .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare Silane, trimethyl[(1Z)-1-octenyloxy]- with structurally or functionally related silanes:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Key Properties/Applications
Silane, trimethyl[(1Z)-1-octenyloxy]- Not provided C₁₁H₂₂OSi (infer.) ~198.4 (1Z)-1-octenyloxy, trimethylsilyl Hypothesized: Surface modification, polymer crosslinking
Trimethylsilyl Chloride 75-77-4 C₃H₉ClSi 108.64 Chloride, trimethylsilyl Silylating agent; highly reactive
Hexamethyldisiloxane 107-46-0 C₆H₁₈OSi₂ 162.38 Two trimethylsilyl groups, oxygen Solvent, lubricant; low viscosity
1H,1H,2H,2H-Perfluorooctyltrimethoxysilane 85857-16-5 C₁₁H₁₃F₁₃O₃Si 510.3 Tridecafluorooctyl, trimethoxy Hydrophobic coatings; non-hazardous
Silane, trimethyl[[(1Z)-1-(2-naphthalenyl)-1-propenyl]oxy]- 887334-39-6 C₁₆H₂₀OSi 256.41 Naphthalenyl, propenyloxy (Z-config) Aromatic interactions; higher MW
Silane, [(1Z)-3-[(2E,4E)-hexadienyloxy]-2-iodo-1-propenyl]trimethyl 801294-24-6 C₁₂H₂₁OSiI 336.28 Iodo, hexadienyloxy Potential halogenated reactivity

Structural and Functional Analysis

Trimethylsilyl Chloride (CAS 75-77-4) :

  • A simpler silane with high reactivity due to the chloride group. Unlike the target compound, it lacks a long alkenyl chain, making it more volatile (MW 108.64 vs. ~198.4) .
  • Applications: Primarily as a silylating agent in organic synthesis.

Hexamethyldisiloxane (CAS 107-46-0): A disiloxane with two trimethylsilyl groups. Its low molecular weight and oxygen bridge enhance thermal stability, distinguishing it from the target compound’s mono-silane structure .

1H,1H,2H,2H-Perfluorooctyltrimethoxysilane (CAS 85857-16-5): Fluorinated substituents confer exceptional hydrophobicity and chemical resistance. The target compound’s non-fluorinated octenyloxy chain would exhibit lower surface energy but greater flexibility .

The target compound’s aliphatic chain may prioritize solubility in non-polar media .

Iodo-Substituted Silane (CAS 801294-24-6) :

  • The iodine atom enables halogen-specific reactions (e.g., cross-coupling). The target compound’s lack of halogens limits such reactivity but improves stability under ambient conditions .

Key Research Findings

  • Stereochemical Influence : The (1Z)-configuration in the octenyloxy chain may reduce steric hindrance compared to (E)-isomers, favoring nucleophilic substitution or surface adhesion .
  • Chain Length Effects : The octenyloxy group’s length (~8 carbons) balances hydrophobicity and flexibility, contrasting with shorter chains (e.g., propenyl in CAS 887334-39-6) or rigid fluorinated chains .
  • Thermal Stability : Trimethylsilyl groups generally enhance thermal resistance, but the alkenyloxy moiety may lower decomposition temperatures compared to fully saturated analogs .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing Silane, trimethyl[(1Z)-1-octenyloxy]-, and how can stereoselectivity be ensured in the (Z)-configured double bond?

  • Methodological Answer : The synthesis of alkoxysilanes typically involves nucleophilic substitution or hydrosilylation. For stereoselective formation of the (Z)-alkenyl group, methodologies such as catalytic hydrogenation with Lindlar catalyst or Wittig-like reactions under controlled conditions are employed. Evidence from analogous compounds (e.g., trimethyl[(1-methylnonyl)oxy]silane) suggests using palladium-catalyzed coupling or silicon-based protecting groups to preserve stereochemistry . Characterization via 1^1H NMR and 13^{13}C NMR is critical to confirm the (Z)-configuration, with coupling constants (e.g., JH,HJ_{H,H} ~10–12 Hz for cis alkenes) providing diagnostic signals .

Q. Which spectroscopic techniques are most effective for characterizing Silane, trimethyl[(1Z)-1-octenyloxy]-, and what spectral markers should researchers prioritize?

  • Methodological Answer : Key techniques include:

  • NMR Spectroscopy : 29^{29}Si NMR to confirm silane functionality (δ −5 to +20 ppm for trimethylsiloxy groups) .
  • IR Spectroscopy : Absorbance at ~1050–1100 cm1^{-1} for Si–O–C stretching .
  • GC-MS : Retention indices and fragmentation patterns to verify molecular weight and purity.
    • Cross-referencing with structurally similar compounds (e.g., Allyltrimethoxysilane) highlights the importance of comparing spectral databases for alkoxysilanes .

Q. How can researchers mitigate hydrolysis or oxidation of Silane, trimethyl[(1Z)-1-octenyloxy]- during storage and handling?

  • Methodological Answer : Store under inert atmosphere (N2_2/Ar) at −20°C to minimize hydrolysis. Use anhydrous solvents (e.g., THF, toluene) and molecular sieves during experiments. Evidence from safety data sheets for analogous silanes recommends avoiding protic solvents and monitoring for silanol formation via FTIR .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of Silane, trimethyl[(1Z)-1-octenyloxy]- in cross-coupling reactions, and how does the (Z)-alkenyloxy group influence regioselectivity?

  • Methodological Answer : The (Z)-configured double bond may sterically hinder certain reaction pathways, directing coupling to the α-position. Studies on tert-butyldimethylsilyl-protected intermediates (e.g., ) suggest that the siloxy group stabilizes transition states via hyperconjugation. Computational modeling (DFT) of electron density maps can predict regioselectivity, while 1^1H-29^{29}Si HMBC NMR experiments validate bonding interactions .

Q. How does the steric bulk of the trimethylsiloxy group affect the compound’s application in polymer or surface modification chemistry?

  • Methodological Answer : The trimethylsiloxy group enhances hydrophobicity and reduces surface energy, making it suitable for coatings. Evidence from polysiloxane synthesis (e.g., ) shows that alkoxysilanes with bulky substituents improve thermal stability. Quantify surface properties using contact angle measurements and XPS to correlate silane structure with performance .

Q. What analytical strategies resolve contradictions in reported stability data for Silane, trimethyl[(1Z)-1-octenyloxy]- under varying pH conditions?

  • Methodological Answer : Use accelerated degradation studies (pH 2–12, 25–60°C) with LC-MS to track decomposition products. Compare kinetic data (Arrhenius plots) to identify pH-dependent pathways. For example, acidic conditions may protonate the alkoxy oxygen, accelerating hydrolysis, while basic conditions promote siloxane network formation. Cross-validate with 29^{29}Si NMR to detect silanol intermediates .

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